Cas no 921569-71-3 (4-(dipropylsulfamoyl)-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide)

4-(dipropylsulfamoyl)-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide structure
921569-71-3 structure
Product name:4-(dipropylsulfamoyl)-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide
CAS No:921569-71-3
MF:C26H29N3O5S2
MW:527.655564069748
CID:6207622
PubChem ID:41645588

4-(dipropylsulfamoyl)-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(dipropylsulfamoyl)-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide
    • 921569-71-3
    • F2252-0208
    • AKOS024631419
    • 4-(N,N-dipropylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide
    • 4-(dipropylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
    • Inchi: 1S/C26H29N3O5S2/c1-4-14-29(15-5-2)36(31,32)20-12-10-18(11-13-20)25(30)28-26-27-21(17-35-26)23-16-19-8-7-9-22(33-6-3)24(19)34-23/h7-13,16-17H,4-6,14-15H2,1-3H3,(H,27,28,30)
    • InChI Key: VAAXFLMEVRZTJB-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(NC2=NC(=CS2)C2=CC3C=CC=C(C=3O2)OCC)=O)=CC=1)(N(CCC)CCC)(=O)=O

Computed Properties

  • Exact Mass: 527.15486338g/mol
  • Monoisotopic Mass: 527.15486338g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 11
  • Complexity: 809
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 138Ų

4-(dipropylsulfamoyl)-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2252-0208-40mg
4-(dipropylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921569-71-3 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2252-0208-2mg
4-(dipropylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921569-71-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2252-0208-5μmol
4-(dipropylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921569-71-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2252-0208-10μmol
4-(dipropylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921569-71-3 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2252-0208-20mg
4-(dipropylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921569-71-3 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2252-0208-4mg
4-(dipropylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921569-71-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2252-0208-25mg
4-(dipropylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921569-71-3 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2252-0208-100mg
4-(dipropylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921569-71-3 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2252-0208-3mg
4-(dipropylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921569-71-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2252-0208-10mg
4-(dipropylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921569-71-3 90%+
10mg
$79.0 2023-05-16

Additional information on 4-(dipropylsulfamoyl)-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide

Comprehensive Overview of 4-(Dipropylsulfamoyl)-N-4-(7-Ethoxy-1-Benzofuran-2-yl)-1,3-Thiazol-2-ylbenzamide (CAS No. 921569-71-3)

The compound 4-(dipropylsulfamoyl)-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide (CAS No. 921569-71-3) is a structurally complex molecule that has garnered significant attention in pharmaceutical and biochemical research. With its unique combination of a benzofuran moiety, a thiazole ring, and a dipropylsulfamoyl group, this compound exhibits potential applications in drug discovery and development. Researchers are particularly interested in its structure-activity relationship (SAR), which could unlock novel therapeutic pathways.

In recent years, the demand for small-molecule inhibitors and targeted therapies has surged, driven by advancements in precision medicine. The benzofuran-thiazole hybrid structure of this compound aligns with current trends in heterocyclic chemistry, a field frequently searched in academic and industrial databases. Its sulfonamide functional group further enhances its relevance, as sulfonamides are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.

One of the most searched questions in AI-driven drug discovery platforms revolves around the synthetic pathways for such complex molecules. The synthesis of 4-(dipropylsulfamoyl)-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide typically involves multi-step reactions, including amide coupling, sulfonylation, and heterocyclic ring formation. These methods are critical for researchers aiming to optimize yield and purity, as highlighted in recent high-throughput screening (HTS) studies.

The compound's potential pharmacokinetic properties, such as bioavailability and metabolic stability, are also hot topics in medicinal chemistry forums. Its ethoxybenzofuran segment may contribute to improved membrane permeability, a key factor in oral drug delivery. Additionally, the thiazole ring is often associated with enzyme inhibition, making this compound a candidate for investigating kinase targets or GPCR modulation.

From an SEO perspective, terms like "benzofuran derivatives in drug design" and "thiazole-based therapeutics" are highly searched, reflecting the growing interest in this niche. The compound's CAS number (921569-71-3) is another critical keyword for researchers seeking precise chemical data. By integrating these long-tail keywords, this article aims to address both academic and industrial queries while maintaining technical rigor.

In conclusion, 4-(dipropylsulfamoyl)-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide represents a promising scaffold for future drug development. Its multifaceted structure and potential biological activities align with contemporary research priorities, such as fragment-based drug discovery and computational chemistry. As the scientific community continues to explore its applications, this compound may emerge as a cornerstone in next-generation therapeutics.

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